1-Bromo-4-chloroheptane
Description
Contextualization within Dihaloalkane Chemistry
Dihaloalkanes are alkanes where two hydrogen atoms have been replaced by halogen atoms. byjus.combyjus.com They are broadly classified based on the relative positions of the two halogen atoms on the carbon skeleton. doubtnut.com This classification is crucial as it directly influences the compound's chemical behavior and reactivity. The main categories include:
Geminal dihalides: Both halogens are attached to the same carbon atom (a 1,1-relationship). doubtnut.comwikipedia.org
Vicinal dihalides: The halogens are on adjacent carbon atoms (a 1,2-relationship). wikipedia.orglibretexts.orglibretexts.org
Isolated or Distal dihalides: The halogens are separated by two or more carbon atoms. doubtnut.comwikipedia.org
1-Bromo-4-chloroheptane, with its bromine atom on the first carbon (C1) and the chlorine atom on the fourth carbon (C4), is classified as an isolated or distal dihaloalkane. This structural arrangement prevents the direct electronic interaction seen in geminal or vicinal dihalides, leading to a reactivity profile that is more akin to two separate monohaloalkanes within the same molecule. However, the 1,4-relationship also introduces the possibility of intramolecular reactions, such as cyclization, under appropriate conditions.
Significance of Distal and Vicinal Halogenation in Heptane (B126788) Derivatives
The positioning of halogen atoms in dihaloalkanes is of fundamental significance. Vicinal dihaloalkanes, for instance, are known to undergo dehalogenation with agents like zinc dust to form alkenes. libretexts.orglibretexts.org They can also undergo dehydrohalogenation to yield haloalkenes or alkynes. wikipedia.org The proximity of the two halogens facilitates these elimination reactions.
In contrast, distal halogenation, as seen in this compound, results in different chemical behavior. The separation of the halogen atoms means that they often react independently of one another in nucleophilic substitution reactions. byjus.com This allows for the sequential introduction of different functional groups at the C1 and C4 positions. The difference in reactivity between the carbon-bromine and carbon-chlorine bonds—the C-Br bond being generally weaker and more reactive than the C-Cl bond—further enhances its utility as a synthetic building block. savemyexams.comdocbrown.info This allows for selective substitution at the C1 position while leaving the C4 position available for a subsequent transformation. For example, a Grignard reagent could potentially be formed at one site, which could then participate in an intramolecular reaction with the other halogenated site, a common strategy for forming cyclic compounds.
Overview of Research Trajectories for Haloalkanes
Haloalkanes, also known as alkyl halides, have long been recognized as versatile "workhorses" in organic synthesis. perlego.com Their importance stems from the carbon-halogen bond, which is polarized and provides a reactive site for nucleophilic substitution and elimination reactions. byjus.comsavemyexams.com Historically, haloalkanes were widely used as solvents, refrigerants, and propellants, although environmental concerns, such as ozone depletion, have curtailed the use of many chlorofluorocarbons. wikipedia.orgtaylorandfrancis.com
Current research continues to leverage the unique reactivity of haloalkanes. Key areas of investigation include:
Synthetic Intermediates: Haloalkanes are crucial starting materials for synthesizing a vast array of organic compounds, including alcohols, ethers, amines, and alkenes. perlego.comwikipedia.org The development of new catalytic systems, particularly those involving transition metals like palladium and nickel, has expanded the scope of cross-coupling reactions involving haloalkanes.
Mechanistic Studies: The reactions of haloalkanes, such as SN1, SN2, E1, and E2, remain foundational to the study of organic reaction mechanisms. docbrown.infoyoutube.com The specific structure of the haloalkane, including the nature of the halogen and whether it is primary, secondary, or tertiary, dictates the predominant reaction pathway. docbrown.info
Environmental and Biological Research: Research into haloalkane dehalogenases, enzymes that can cleave carbon-halogen bonds, is driven by the need for bioremediation of halogenated pollutants. taylorandfrancis.com Furthermore, many naturally occurring and synthetic halogenated compounds exhibit significant biological activity, leading to their use in pharmaceuticals, such as the antibiotic chloramphenicol. byjus.combyjus.com
The study of specific compounds like this compound contributes to this broader understanding, providing insights into how the interplay of different halogens at distal positions can be controlled and utilized in targeted chemical synthesis.
Chemical Data for this compound
Below are the key chemical properties and identifiers for this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₄BrCl nih.govchemspider.com |
| CAS Number | 112337-60-7 epa.govchemsrc.com |
| Molecular Weight | 213.54 g/mol chemspider.com |
| Monoisotopic Mass | 211.996740 Da chemspider.com |
| Canonical SMILES | CCCC(Cl)CCCBr |
| InChI Key | IVPYMJNSQVKTFA-UHFFFAOYSA-N |
Data sourced from PubChem and ChemSpider. nih.govchemspider.com
Comparison of Dihaloalkane Types
The classification of dihaloalkanes is determined by the location of the halogen atoms, which in turn dictates their characteristic reactions.
| Classification | Description | Example |
| Geminal | Both halogens are on the same carbon atom. wikipedia.org | 2,2-Dichlorobutane doubtnut.com |
| Vicinal | Halogens are on adjacent carbon atoms. wikipedia.org | 2,3-Dichlorobutane doubtnut.com |
| Distal (Isolated) | Halogens are on non-adjacent carbon atoms. doubtnut.com | This compound |
Structure
2D Structure
3D Structure
Properties
CAS No. |
112337-60-7 |
|---|---|
Molecular Formula |
C7H14BrCl |
Molecular Weight |
213.54 g/mol |
IUPAC Name |
1-bromo-4-chloroheptane |
InChI |
InChI=1S/C7H14BrCl/c1-2-4-7(9)5-3-6-8/h7H,2-6H2,1H3 |
InChI Key |
IVPYMJNSQVKTFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCBr)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 1 Bromo 4 Chloroheptane
Nucleophilic Substitution Reactions (SN1, SN2, SNi)
Nucleophilic substitution reactions of 1-bromo-4-chloroheptane can proceed through different mechanistic pathways, primarily SN1 and SN2, depending on the reaction conditions. The intramolecular nature of some substitution reactions (SNi) could also be a consideration, although less common for acyclic haloalkanes.
Comparative Reactivity of Bromine versus Chlorine at Different Positions
In this compound, the bromine atom is attached to a primary carbon, while the chlorine atom is at a secondary carbon. This structural difference is a key determinant of their relative reactivity in nucleophilic substitution reactions. The carbon-bromine bond is generally weaker and longer than the carbon-chlorine bond, making bromide a better leaving group than chloride. chemistryguru.com.sglibretexts.orgstackexchange.comyoutube.com This is due to the larger atomic radius of bromine and the greater polarizability of the C-Br bond. youtube.com
Consequently, under conditions that favor SN2 reactions (strong, non-bulky nucleophiles in polar aprotic solvents), the primary bromide is expected to be significantly more reactive than the secondary chloride. The SN2 mechanism is highly sensitive to steric hindrance, and the primary carbon bearing the bromine atom is much more accessible to an incoming nucleophile than the more sterically hindered secondary carbon attached to the chlorine atom. libretexts.orguzh.ch
Under conditions that favor SN1 reactions (weak nucleophiles in polar protic solvents), the situation is more complex. The SN1 mechanism proceeds through a carbocation intermediate. unacademy.comtheexamformula.co.uksavemyexams.com The secondary carbocation that would form upon the departure of the chloride ion is more stable than the primary carbocation that would result from the departure of the bromide ion. However, the superior leaving group ability of bromide can still play a significant role. In many cases, even with the potential for a more stable secondary carbocation, the high energy of activation required to form a primary carbocation makes the SN1 pathway at the C-1 position highly unfavorable. Therefore, substitution at the C-4 position via an SN1 or borderline SN1/SN2 mechanism might be observed under appropriate conditions, while the C-1 position would likely still favor an SN2 pathway if substitution occurs.
Table 1: Predicted Relative Rates of Nucleophilic Substitution at C-1 and C-4 of this compound under SN2 Conditions
| Position | Halogen | Nucleophile | Solvent | Predicted Relative Rate | Primary Product |
|---|---|---|---|---|---|
| C-1 | Bromine | NaI | Acetone | High | 1-Iodo-4-chloroheptane |
Stereochemical Outcomes of Substitution Reactions
The stereochemistry of nucleophilic substitution reactions is highly dependent on the reaction mechanism. Since the chlorine atom in this compound is at a stereocenter (C-4), the stereochemical outcome of substitution at this position is of particular interest.
SN2 Reactions: An SN2 reaction at the C-4 position would proceed with a complete inversion of configuration. uzh.ch This is a result of the backside attack of the nucleophile, which forces the leaving group to depart from the opposite face of the carbon atom. For example, if the starting material is (R)-1-bromo-4-chloroheptane, the SN2 substitution product at C-4 would be the (S)-enantiomer.
SN1 Reactions: An SN1 reaction at the C-4 position would lead to a racemic or near-racemic mixture of products. theexamformula.co.uk The planar carbocation intermediate formed upon the departure of the chloride ion can be attacked by the nucleophile from either face with roughly equal probability, leading to both retention and inversion of configuration.
Substitution at the primary C-1 position is achiral, so no stereochemical considerations apply to reactions at this site.
Elimination Reactions (E1, E2, E1cB)
In the presence of a base, this compound can undergo elimination reactions to form alkenes. The regioselectivity and stereoselectivity of these reactions are governed by the mechanism (E1, E2, or E1cB) which in turn is influenced by the strength of the base and the reaction conditions. iitk.ac.in
Regioselectivity and Stereoselectivity in Alkene Formation
Elimination of HBr from the C-1 and C-2 positions would lead to 1-chlorohept-1-ene. Elimination of HCl can occur from either the C-3 and C-4 positions to give 1-bromohept-3-ene, or from the C-4 and C-5 positions to yield 1-bromohept-4-ene.
Zaitsev's Rule: In most E1 and E2 reactions, the major product is the most substituted (and therefore most stable) alkene, a principle known as Zaitsev's rule. chadsprep.comwordpress.comaakash.ac.inwikipedia.org For the elimination of HCl from this compound, removal of a proton from C-3 would lead to a disubstituted alkene (1-bromohept-3-ene), while removal of a proton from C-5 would also lead to a disubstituted alkene (1-bromohept-4-ene). The relative stability of these two isomers would be similar. However, the elimination of HBr to form 1-chlorohept-1-ene results in a monosubstituted alkene, which is generally less favored.
Stereoselectivity: When elimination leads to the formation of a double bond that can exist as stereoisomers (E/Z), the more stable trans (E) isomer is typically the major product, especially in E1 reactions and E2 reactions with small, strong bases. iitk.ac.in For example, the formation of 1-bromohept-3-ene would likely yield a higher proportion of the (E)-isomer.
Base-Mediated Elimination Pathways
The strength and steric bulk of the base are critical in determining the elimination pathway.
E2 Reactions: Strong, non-bulky bases such as sodium ethoxide (NaOEt) in ethanol (B145695) favor the E2 mechanism. libretexts.org This is a concerted, one-step process where the base removes a proton and the leaving group departs simultaneously. Given the better leaving group ability of bromide, elimination of HBr might compete with elimination of HCl, although the secondary nature of the chloride might favor elimination under certain conditions. With a strong, sterically hindered base like potassium tert-butoxide (t-BuOK), the less sterically hindered proton is preferentially removed, leading to the Hofmann (anti-Zaitsev) product. However, in this molecule, both β-protons for the chloride are on secondary carbons.
E1 Reactions: Weak bases and polar protic solvents favor the E1 mechanism. libretexts.orglibretexts.orgpharmaguideline.com This two-step process involves the formation of a carbocation intermediate, followed by deprotonation by the base. Due to the greater stability of the secondary carbocation, E1 elimination would predominantly occur at the C-4 position, leading to the formation of 1-bromohept-3-ene and 1-bromohept-4-ene.
E1cB Reactions: The E1cB (Elimination Unimolecular Conjugate Base) mechanism is less common for simple haloalkanes but can occur if the β-proton is particularly acidic and the leaving group is poor. masterorganicchemistry.com This is generally not expected to be a major pathway for this compound.
Table 3: Predicted Major Elimination Products with Different Bases
| Base | Solvent | Expected Major Mechanism | Major Alkene Product(s) |
|---|---|---|---|
| NaOCH₂CH₃ | Ethanol | E2 | (E/Z)-1-Bromohept-3-ene and (E/Z)-1-Bromohept-4-ene |
| KOC(CH₃)₃ | tert-Butanol | E2 | (E/Z)-1-Bromohept-3-ene and (E/Z)-1-Bromohept-4-ene (potential shift towards less hindered product) |
Organometallic Reactions and Cross-Coupling Chemistry
The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key factor in the organometallic chemistry of this compound. Generally, the C-Br bond is more reactive than the C-Cl bond, allowing for selective transformations.
The formation of Grignard reagents and organolithium species from dihaloalkanes is a well-established process. wisc.edulibretexts.org In the case of this compound, the greater reactivity of the C-Br bond would allow for the selective formation of the corresponding Grignard reagent or organolithium species at the bromine-bearing carbon. walisongo.ac.id This is because the C-Br bond is weaker than the C-Cl bond, making it more susceptible to insertion of magnesium metal or reaction with an organolithium reagent. walisongo.ac.id For instance, in a similar compound, 1-bromo-4-chlorobenzene (B145707), the Grignard reagent is formed selectively at the C-Br bond. walisongo.ac.id This selective reactivity is crucial for subsequent synthetic applications, allowing for the introduction of a nucleophilic carbon center at a specific position while leaving the chloro-substituent intact for further functionalization. nih.govuni-muenchen.de
A discovery-based experiment involving the reaction of 1-bromo-4-chlorobenzene with magnesium successfully formed the Grignard reagent at the bromine position, which was then reacted with dimethylformamide (DMF) to produce 4-chlorobenzaldehyde. walisongo.ac.id This highlights the general principle of selective Grignard formation in dihalogenated compounds where one halogen is more reactive than the other.
It is important to note that everything must be perfectly dry when preparing Grignard reagents as they react with water. libretexts.org
The principles of Suzuki-Miyaura, Heck, and Stille couplings, which are powerful carbon-carbon bond-forming reactions, can be applied to this compound. libretexts.orgorganic-chemistry.orgorganic-chemistry.org These reactions typically involve a palladium catalyst and the coupling of an organic halide with an organoboron (Suzuki-Miyaura), organotin (Stille), or alkene (Heck) compound. libretexts.orgorganic-chemistry.orgorganic-chemistry.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. libretexts.org While traditionally used for aryl and vinyl halides, recent advancements have enabled the use of unactivated alkyl halides. thieme-connect.comacs.org Nickel and iron-catalyzed systems have been developed to facilitate the coupling of alkyl halides with arylboron compounds. thieme-connect.comacs.org Given the higher reactivity of the C-Br bond, this compound would be expected to undergo selective Suzuki-Miyaura coupling at the bromine-substituted carbon.
Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgmdpi.com The use of unactivated alkyl halides in the Heck reaction has been a significant challenge, but recent developments have shown promise. rsc.org Palladium-catalyzed intermolecular Heck reactions of alkyl halides have been realized, proceeding through a single electron transfer mechanism to generate alkyl radicals. rsc.org
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate. harvard.edunumberanalytics.com While initially limited, innovations have expanded its scope to include alkyl halides. harvard.edunumberanalytics.com The reaction conditions, including the choice of catalyst and ligands, are crucial for successful coupling, especially with less reactive alkyl halides. numberanalytics.com The selective coupling of the C-Br bond in this compound would be the expected outcome.
Table 1: Overview of Cross-Coupling Reactions Applicable to this compound
| Reaction | Coupling Partner | Catalyst | General Principles |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compounds | Palladium, Nickel, Iron | Couples organic halides with organoboron reagents. libretexts.orgthieme-connect.comacs.org |
| Heck | Alkenes | Palladium | Couples organic halides with alkenes. organic-chemistry.orgmdpi.comrsc.org |
| Stille | Organotin compounds | Palladium | Couples organic halides with organotin reagents. organic-chemistry.orgharvard.edunumberanalytics.com |
Metal-Catalyzed Carbon-Carbon Bond Formation
Beyond the named cross-coupling reactions, various other metal-catalyzed methods can be employed for carbon-carbon bond formation using alkyl halides like this compound. e-bookshelf.delibretexts.org These reactions often utilize transition metal catalysts, such as palladium, nickel, or copper, to facilitate the coupling between the alkyl halide and a suitable carbon nucleophile. libretexts.orgacs.orgnih.gov The selective reactivity of the C-Br bond over the C-Cl bond remains a key consideration in these transformations, allowing for regioselective bond formation.
Reductive Transformations of Halogenated Heptanes
The reductive transformation of halogenated heptanes, including this compound, typically involves the removal of one or both halogen atoms. This can be achieved through various methods, including the use of reducing agents or catalytic processes.
Reductive dehalogenation of dihaloalkanes can lead to the formation of alkenes or cycloalkanes. acs.orgacs.org For instance, vicinal dihaloalkanes can be converted to alkenes using reagents like sodium sulfide (B99878) under phase-transfer conditions. acs.org In the case of this compound, reductive processes could potentially lead to the formation of heptene (B3026448) isomers or even cyclobutane (B1203170) derivatives through intramolecular coupling, although the latter is less common for longer chain dihaloalkanes. The selective reduction of the C-Br bond is also a possibility, yielding 4-chloroheptane. The use of specific catalysts can influence the reaction pathway and product distribution. rsc.org
Recent studies have shown that the degradation rate of halogenated alkanes can be influenced by the number and type of halogen substituents, as well as the carbon chain length. researchgate.net
Oxidative Stability and Pathways
The oxidative stability of halogenated alkanes is an important consideration. nih.gov Alkanes themselves are relatively unreactive due to the strength of C-C and C-H bonds. savemyexams.com However, the presence of halogens can influence their stability. The electrochemical oxidation of alkyl bromides and iodides can lead to the cleavage of the carbon-halogen bond, forming a carbocation and a halogen atom. researchgate.net The resulting carbocation can then undergo further reactions. researchgate.net The oxidative stability of this compound would likely be influenced by the relative ease of oxidation of the C-Br and C-Cl bonds, with the C-Br bond being more susceptible to oxidative cleavage.
Stereochemistry and Chiral Aspects of 1 Bromo 4 Chloroheptane
Identification of Stereocenters and Potential Isomerism
A stereocenter, or chiral center, is a carbon atom bonded to four different groups. In the case of 1-bromo-4-chloroheptane, the carbon atom at the fourth position (C4) is bonded to a hydrogen atom, a chlorine atom, a propyl group (-CH2CH2CH3), and a 3-bromopropyl group (-CH2CH2CH2Br). As these four groups are distinct, the C4 atom is a chiral center.
The presence of one chiral center means that this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. dalalinstitute.com These are designated as (R)-1-bromo-4-chloroheptane and (S)-1-bromo-4-chloroheptane, based on the Cahn-Ingold-Prelog priority rules.
By analogy, compounds with multiple chiral centers, such as (3S, 4S)-4-bromo-3-chloroheptane, exhibit a greater number of possible stereoisomers. For a molecule with 'n' chiral centers, the maximum number of stereoisomers is 2^n. pressbooks.pub In the case of 4-bromo-3-chloroheptane, with two chiral centers, there are four possible stereoisomers: (3S, 4S), (3R, 4R), (3S, 4R), and (3R, 4S). The (3S, 4S) and (3R, 4R) isomers are enantiomers of each other, as are the (3S, 4R) and (3R, 4S) isomers. The relationship between any other pairing of these isomers is that of diastereomers, which are stereoisomers that are not mirror images of each other. pressbooks.publibretexts.org
| Isomer | Configuration at C4 |
|---|---|
| (R)-1-bromo-4-chloroheptane | R |
| (S)-1-bromo-4-chloroheptane | S |
Enantioselective and Diastereoselective Synthesis Approaches
The synthesis of a specific stereoisomer of this compound requires stereoselective methods. Enantioselective synthesis aims to produce a single enantiomer in excess over the other, while diastereoselective synthesis targets a specific diastereomer.
Common approaches to achieve enantioselectivity include:
Use of Chiral Catalysts: Asymmetric catalysis employs chiral catalysts to create a chiral environment that favors the formation of one enantiomer.
Chiral Auxiliaries: A chiral auxiliary is a temporary functional group that is attached to the starting material to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed.
Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products as starting materials.
Diastereoselective synthesis often relies on the steric and electronic properties of the substrate and reagents to control the formation of a particular diastereomer. For molecules with pre-existing stereocenters, the existing chirality can influence the stereochemical outcome at a newly forming stereocenter.
Chiral Resolution Techniques for Enantiomeric Purity
When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques can be employed to separate them. Common methods include:
Formation of Diastereomeric Salts: Reacting a racemic mixture of a carboxylic acid or amine with a single enantiomer of a chiral base or acid, respectively, results in the formation of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by crystallization.
Chiral Chromatography: This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column.
Enzymatic Resolution: Enzymes are chiral and can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
| Technique | Principle | Applicability |
|---|---|---|
| Diastereomeric Salt Formation | Conversion to diastereomers with different solubilities | Racemic acids and bases |
| Chiral Chromatography | Differential interaction with a chiral stationary phase | Broad applicability |
| Enzymatic Resolution | Selective reaction of one enantiomer with an enzyme | Substrate-specific |
Influence of Stereochemistry on Reactivity Profiles
The stereochemistry of a molecule can significantly influence its reactivity. In nucleophilic substitution and elimination reactions, the spatial arrangement of atoms around the reactive center can affect the accessibility of the electrophilic carbon to the nucleophile and the required geometry for elimination.
For example, in an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. The stereochemistry of the starting material will therefore dictate the stereochemistry of the product (inversion of configuration). In contrast, SN1 reactions proceed through a planar carbocation intermediate, which can be attacked from either face, often leading to a racemic mixture of products. byjus.com
In E2 elimination reactions, a specific anti-periplanar arrangement of the hydrogen and the leaving group is typically required. The ability of a particular stereoisomer to adopt this conformation will determine its reactivity in E2 reactions. Diastereomers, having different spatial arrangements, may exhibit different rates of reaction and may even lead to different products in stereoselective reactions. chemistnotes.com
While specific reactivity data for the individual stereoisomers of this compound is not extensively documented, the general principles of stereochemistry's influence on the reactions of haloalkanes are well-established and would be applicable. The different spatial arrangements of the bromo and chloro substituents in the (R) and (S) enantiomers could lead to differences in reaction rates and product distributions in various chemical transformations.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For a molecule like 1-bromo-4-chloroheptane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.
Proton (¹H) NMR spectroscopy provides information about the number of different proton environments and their neighboring protons. In the case of 1-bromo-4-chlorobutane (B103958), the ¹H NMR spectrum, typically run in a deuterated solvent like CDCl₃, would show distinct signals for the protons on each of the four carbon atoms. chemicalbook.com The chemical shifts of these protons are influenced by the electronegativity of the adjacent halogen atoms. The protons closer to the bromine atom (on C1) and the chlorine atom (on C4) would be expected to resonate at a lower field (higher ppm value) compared to the protons on the internal carbons (C2 and C3).
The splitting pattern of each signal, governed by the n+1 rule, reveals the number of adjacent protons. For instance, the protons on C1 would be split into a triplet by the two protons on C2. Similarly, the protons on C4 would appear as a triplet due to the adjacent C3 protons. The protons on C2 and C3, being adjacent to each other, would exhibit more complex splitting patterns, likely multiplets. docbrown.info The integration of the peak areas would correspond to the number of protons in each environment, which is 2:2:2:2 for 1-bromo-4-chlorobutane. docbrown.info
Table 1: Predicted ¹H NMR Data for 1-Bromo-4-chlorobutane This table is illustrative and based on general principles of NMR spectroscopy.
| Position | Chemical Shift (ppm) (Predicted) | Splitting Pattern | Integration |
| H on C1 (-CH₂Br) | ~3.4 | Triplet (t) | 2H |
| H on C2 (-CH₂-) | ~2.0 | Multiplet (m) | 2H |
| H on C3 (-CH₂-) | ~1.9 | Multiplet (m) | 2H |
| H on C4 (-CH₂Cl) | ~3.6 | Triplet (t) | 2H |
Note: Actual chemical shifts can vary depending on the solvent and instrument frequency.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of 1-bromo-4-chlorobutane, four distinct signals would be observed, corresponding to the four unique carbon environments. chemicalbook.comdocbrown.info The chemical shifts of the carbon atoms are also influenced by the electronegativity of the attached halogens. The carbon atom bonded to bromine (C1) and the carbon atom bonded to chlorine (C4) will be deshielded and appear at a lower field compared to the internal methylene (B1212753) carbons (C2 and C3). chemicalbook.com
Table 2: Experimental ¹³C NMR Data for 1-Bromo-4-chlorobutane chemicalbook.com
| Position | Chemical Shift (ppm) |
| C1 (-CH₂Br) | 32.5 |
| C2 (-CH₂-) | 30.5 |
| C3 (-CH₂-) | 28.0 |
| C4 (-CH₂Cl) | 44.5 |
Source: ChemicalBook, experimental data for 1-Bromo-4-chlorobutane. chemicalbook.com
For more complex molecules like this compound, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum would confirm the connectivity of the proton environments in the aliphatic chain of this compound.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of both ¹H and ¹³C spectra.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as structural information based on its fragmentation pattern.
For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.
The fragmentation pattern would involve the cleavage of carbon-carbon bonds and the loss of halogen atoms or alkyl fragments. The analysis of these fragment ions helps in piecing together the structure of the molecule. The NIST Mass Spectrometry Data Center provides reference spectra for many compounds, including 1-bromo-4-chlorobutane, which can be used for comparison. nist.gov
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₇H₁₄BrCl), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This is particularly useful for analyzing mixtures of compounds or for verifying the purity of a sample. In the context of this compound, GC-MS would first separate it from any impurities or starting materials, and then the mass spectrometer would provide a mass spectrum for the pure compound, confirming its identity. The retention time from the gas chromatograph is also a characteristic property of the compound under specific analytical conditions. Studies on halogenated alkanes have shown that GC-MS is a sensitive method for their detection. researchgate.net
Table 3: Key Mass Spectrometry Data for 1-Bromo-4-chlorobutane from NIST nist.govnih.gov
| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) |
| 55 | 91 | 93 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule by probing its vibrational modes. For this compound, these methods are crucial for confirming the presence of the carbon-halogen bonds and the alkane backbone.
Infrared (IR) Spectroscopy
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The C-H stretching vibrations of the heptane (B126788) backbone are expected to appear in the region of 2850-3000 cm⁻¹. The C-H bending vibrations for CH₂ and CH₃ groups are typically observed around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.
The key functional groups in this compound are the C-Cl and C-Br bonds. The C-Cl stretching vibration for a secondary chloroalkane is typically found in the 650-850 cm⁻¹ range. The C-Br stretching vibration for a primary bromoalkane is expected in the 515-690 cm⁻¹ region. Due to the electronegativity difference between chlorine and bromine, the C-Cl bond is stronger than the C-Br bond, resulting in the C-Cl stretch appearing at a higher wavenumber. A study on the effect of electronegativity on C-halogen bond stretching in alkyl halides supports that in shorter and stronger bonds, more energy is required for stretching, leading to a higher wavenumber. researchgate.net
Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. libretexts.orgmsu.edu While C-H stretching and bending vibrations are also observable in Raman spectra, the C-Cl and C-Br stretches are particularly significant. In haloalkanes, the carbon-halogen stretching mode is readily measured by Raman spectroscopy. aip.org Symmetrical vibrations, which might be weak in IR spectra, can be strong in Raman spectra. libretexts.org For this compound, the C-Br and C-Cl stretching vibrations would be clearly visible, and their positions would be consistent with those observed in IR spectroscopy. A comparative study of chloroalkanes and bromoalkanes has shown distinct vibrational relaxation times for the C-Cl and C-Br bonds, which can be probed by Raman spectroscopy. aip.org
A hypothetical summary of the expected vibrational bands for this compound is presented in Table 1.
Table 1: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| C-H (alkane) | Stretching | 2850-3000 | IR, Raman |
| C-H (CH₂) | Bending (Scissoring) | ~1465 | IR, Raman |
| C-H (CH₃) | Bending (Asymmetric) | ~1450 | IR, Raman |
| C-H (CH₃) | Bending (Symmetric) | ~1375 | IR, Raman |
| C-Cl (secondary) | Stretching | 650-850 | IR, Raman |
| C-Br (primary) | Stretching | 515-690 | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination (if applicable)
However, this compound is a liquid at room temperature, which makes traditional single-crystal X-ray diffraction inapplicable. This technique requires the compound to be in a solid, crystalline state. kaist.ac.kr While it might be possible to crystallize this compound at very low temperatures, no such studies have been reported in the available literature.
For liquids and non-crystalline solids, other techniques such as time-resolved X-ray liquidography can provide structural information, particularly for observing transient species in solution. kaist.ac.krnih.goviucr.org These methods have been used to study the structural dynamics of other haloalkanes in solution. nih.goviucr.org In the absence of a crystalline sample of this compound, its solid-state structure remains undetermined by X-ray crystallography.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. For this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most relevant techniques.
Gas chromatography is an ideal technique for the analysis of volatile compounds like this compound. libretexts.orgsavemyexams.com In GC, a sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column.
Method Development Considerations:
Column Selection: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., ZB-5MS or equivalent), would be suitable for separating this compound from potential impurities like starting materials (e.g., heptene (B3026448), HBr, HCl) or other halogenated byproducts. ijpsr.com
Injector and Detector: A split/splitless injector would be used to introduce the sample. A flame ionization detector (FID) is a common choice for hydrocarbons, offering good sensitivity. For more definitive identification, a mass spectrometer (MS) detector is preferred, allowing for the determination of the molecular weight and fragmentation pattern of the compound. nih.gov GC-MS is a powerful tool for the analysis of halogenated compounds. nih.gov
Temperature Program: A temperature program would be necessary to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50 °C) to separate volatile impurities, followed by a ramp to a higher temperature (e.g., 250 °C) to elute the this compound and any less volatile components.
Carrier Gas: Helium or nitrogen are commonly used as carrier gases. libretexts.org
A hypothetical GC method for the analysis of this compound is outlined in Table 2.
Table 2: Hypothetical Gas Chromatography (GC) Method Parameters for this compound Analysis
| Parameter | Value/Type |
|---|---|
| Column | |
| Stationary Phase | 5% Diphenyl / 95% Dimethylpolysiloxane |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Temperatures | |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection | |
| Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Detector | |
| Type | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
While GC is generally preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for preparative separations or for the analysis of less volatile impurities.
Method Development Considerations:
Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the most common mode for non-polar to moderately polar compounds. A C18 or C8 stationary phase would be appropriate.
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water would be used as the mobile phase. The composition would be optimized to achieve adequate retention and separation. For this compound, a higher proportion of the organic solvent would likely be required.
Detection: Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., < 210 nm) might be possible but would likely have low sensitivity. A more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, could be used. Alternatively, derivatization to introduce a UV-active group could be considered, although this adds complexity. HPLC coupled with mass spectrometry (LC-MS) could also be a viable, though less common, approach for this type of analyte. arxiv.org
Given the volatility of this compound, HPLC is generally considered a secondary technique to GC for its analysis. A study on the resolution of derivatives of a similar compound, 1-bromo-3-chloro-2-propanol, explored various chiral HPLC methods, indicating the potential for HPLC in specific applications involving haloalkanes. researchgate.net
Computational and Theoretical Investigations of 1 Bromo 4 Chloroheptane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-bromo-4-chloroheptane, offering a microscopic view of its electronic architecture.
Ab Initio and Semi-Empirical Methods
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous framework for studying molecular systems from first principles, without empirical parameters. eie.gr While computationally intensive, these methods have been applied to halogenated hydrocarbons to obtain reliable data on their structure and energetics. swan.ac.ukresearchgate.net For larger systems where high-level ab initio calculations are not feasible, semi-empirical methods offer a computationally less demanding alternative, though with some trade-off in accuracy. These methods have been used to study the properties of various organic molecules and can provide useful qualitative insights into the electronic structure of this compound.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the potential chemical reactions of this compound. By mapping the potential energy surface, it is possible to identify the transition states and calculate the activation energies for various reaction pathways, such as nucleophilic substitution or elimination reactions. nih.govarchive.org For example, the reactivity of the C-Br and C-Cl bonds can be compared by modeling their cleavage under different reaction conditions. Theoretical studies on the reactions of similar haloalkanes have shown that the nature of the leaving group and the structure of the substrate significantly influence the reaction mechanism. scholaris.ca Such modeling provides critical information for understanding the chemical behavior of this compound and for designing synthetic routes involving this compound.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)
QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties.
Derivation of Molecular Descriptors
To build QSAR or QSPR models, it is first necessary to calculate a set of molecular descriptors that numerically represent the chemical information of the molecule. For this compound, these descriptors can be derived from its 2D structure or 3D conformation. ucl.ac.uk Quantum chemical calculations are often employed to obtain electronic descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are relevant for predicting reactivity. fiu.edu Other descriptors can include topological indices, steric parameters, and hydrophobic constants. The PubChem database lists several computed descriptors for related compounds, including molecular weight, XLogP3-AA (a measure of hydrophobicity), hydrogen bond donor and acceptor counts, and rotatable bond count. nih.govnih.gov These descriptors form the basis for developing predictive models for various endpoints of interest. uni-halle.de
Predictive Modeling of Reactivity and Selectivity
The reactivity and selectivity of this compound, a molecule containing two different halogen atoms on a flexible alkyl chain, can be investigated using a variety of computational modeling techniques. These methods allow for the prediction of how the molecule will behave in chemical reactions, including which site is more susceptible to nucleophilic attack or radical abstraction.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are statistical tools used to predict the activity or reactivity of chemicals based on their molecular structure. For haloalkanes, QSAR models have been developed to forecast properties like the rate of reaction with atmospheric hydroxyl radicals. wiley.comtandfonline.com These models typically use a set of calculated molecular descriptors, which can include constitutional, topological, and quantum-chemical parameters, to build a correlative equation. wiley.comtandfonline.com
For this compound, a QSAR model could predict its relative reactivity compared to other haloalkanes. Descriptors used in such models often include:
Molecular Connectivity Indices: These topological indices encode information about the degree of branching and connectivity within the molecule. tandfonline.com
Quantum-Chemical Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and dipole moment are crucial. researchgate.net These descriptors can reveal the susceptibility of the molecule to electrophilic or nucleophilic attack. researchgate.net
A study on the dehalogenase enzyme activity for various haloalkanes demonstrated that quantum chemical descriptors provided the best correlation for biodegradability, highlighting the importance of parameters like HOMO/LUMO energies and the carbon-halogen bond distance. researchgate.net In this compound, the different electronegativities and bond strengths of the C-Cl and C-Br bonds would lead to distinct values for local reactivity descriptors, influencing which halogen is preferentially cleaved in enzymatic or chemical reactions.
Conceptual Density Functional Theory (DFT)
Conceptual DFT provides a powerful framework for predicting chemical reactivity. It uses global and local descriptors derived from electron density to understand and forecast the behavior of molecules.
Global Reactivity Descriptors: These values describe the reactivity of the molecule as a whole. Key global descriptors include chemical potential (μ), hardness (η), and the global electrophilicity index (ω).
Local Reactivity Descriptors: These descriptors, such as the Fukui function or Parr functions, indicate the most reactive sites within a molecule. For this compound, calculating these local descriptors for the carbon atoms attached to the bromine and chlorine would predict the selectivity of nucleophilic substitution reactions. The site with the higher value for the Fukui function f+ would be the preferred site for nucleophilic attack.
Given the lower electronegativity and weaker carbon-halogen bond strength of bromine compared to chlorine, it is generally expected that the C-Br bond would be more reactive towards most nucleophiles. Computational models can quantify this expected selectivity.
| Descriptor | Definition | Predicted Trend/Value | Implication for Reactivity |
|---|---|---|---|
| Global Electrophilicity (ω) | μ²/2η | Moderate | Acts as a moderate electrophile in reactions. |
| Fukui Function (f⁺) at C4-Cl | ∂ρ(r)/∂N for constant V(r) | Lower Value | Less susceptible to nucleophilic attack. |
| Fukui Function (f⁺) at C1-Br | ∂ρ(r)/∂N for constant V(r) | Higher Value | More susceptible to nucleophilic attack. |
| C-Br Bond Dissociation Energy | Energy to break the C-Br bond | Lower | Easier to cleave than the C-Cl bond. |
| C-Cl Bond Dissociation Energy | Energy to break the C-Cl bond | Higher | More difficult to cleave than the C-Br bond. |
Spectroscopic Property Prediction through Computational Methods
Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules like this compound. These predictions can aid in structure elucidation and conformational analysis.
NMR Spectra Prediction
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. stackexchange.com The most prevalent method involves:
Conformational Search: Identifying the low-energy conformers of the flexible heptane (B126788) chain.
Geometry Optimization: Optimizing the geometry of each significant conformer using a suitable level of theory, such as DFT (e.g., B3LYP/6-31G(d)). github.io
NMR Calculation: Calculating the NMR shielding tensors for each optimized conformer, typically using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set and a functional optimized for NMR predictions (e.g., WP04). github.ioacs.org
Boltzmann Averaging: The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
Solvent effects are often included using a Polarizable Continuum Model (PCM). github.ioacs.org For this compound, this process would yield predicted chemical shifts for all 7 carbon atoms and 14 hydrogen atoms, accounting for the influence of both the chlorine and bromine substituents. Machine learning algorithms trained on large experimental databases also offer a fast alternative for predicting ¹H NMR spectra. nmrdb.org
| Carbon Atom | Predicted Chemical Shift (ppm) | Primary Influencing Factor |
|---|---|---|
| C1 (-CH₂Br) | ~35 ppm | Attached Bromine |
| C2 | ~30 ppm | Alkyl Chain |
| C3 | ~40 ppm | β-effect from Chlorine |
| C4 (-CHCl-) | ~60 ppm | Attached Chlorine |
| C5 | ~38 ppm | β-effect from Chlorine |
| C6 | ~22 ppm | Alkyl Chain |
| C7 (-CH₃) | ~14 ppm | Alkyl Chain |
Vibrational Spectra Prediction (IR/Raman)
The prediction of vibrational spectra (Infrared and Raman) is crucial for identifying functional groups and understanding molecular structure. The process involves calculating the harmonic vibrational frequencies using DFT. For flexible molecules like this compound, it is important to perform these calculations on the most stable conformers. researchgate.net
The resulting frequencies often show a systematic error compared to experimental values, which can be corrected using empirical scaling factors. The predicted spectra would show characteristic C-H stretching and bending modes, as well as distinct C-Cl and C-Br stretching vibrations, typically found in the 800-500 cm⁻¹ region of the infrared spectrum. A detailed vibrational analysis can help assign the observed experimental frequencies to specific molecular motions. researchgate.net
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|
| C-H Stretch (Alkyl) | 2850 - 3000 |
| CH₂ Bend (Scissoring) | 1450 - 1470 |
| C-Cl Stretch | 650 - 800 |
| C-Br Stretch | 500 - 650 |
Group Additivity and Molecular Connectivity Analysis
Group additivity and molecular connectivity are two powerful theoretical methods for estimating the physicochemical properties of molecules without resorting to full quantum mechanical calculations. They are particularly useful for properties like heat capacity and boiling point.
Group Additivity Method
The group additivity method, pioneered by Benson, posits that a molecular property can be estimated by summing the contributions of its constituent chemical groups. wikipedia.org This approach has been successfully applied to calculate the heat capacities (Cₚ) of 1-chloroalkanes and 1-bromoalkanes. researchgate.net
To estimate the heat capacity of liquid this compound, the molecule is first broken down into its fundamental groups. The contribution of each group, determined from experimental data on a large set of related compounds, is then summed. researchgate.netmdpi.com
The groups in this compound are:
One C-(C)(H)₃ group (the terminal methyl group).
One C-(C)(Br)(H)₂ group.
Three C-(C)₂(H)₂ groups (the internal methylene (B1212753) groups).
One C-(C)₂(H)(Cl) group.
| Group | Number of Groups | Hypothetical Contribution (J/mol·K) | Total Contribution (J/mol·K) |
|---|---|---|---|
| C-(C)(H)₃ | 1 | 30.0 | 30.0 |
| C-(C)(Br)(H)₂ | 1 | 28.0 | 28.0 |
| C-(C)₂(H)₂ | 3 | 22.5 | 67.5 |
| C-(C)₂(H)(Cl) | 1 | 19.0 | 19.0 |
| Total Estimated Cₚ | 144.5 |
Molecular Connectivity Analysis
Molecular connectivity is a method in chemical graph theory that uses topological indices to describe a molecule's structure in numerical form. nih.gov These indices quantify aspects like size, branching, and shape. They are widely used in Quantitative Structure-Property Relationship (QSPR) studies to correlate molecular structure with physical properties like boiling point, viscosity, or heat capacity. molgen.denih.gov
The most common index is the Randić connectivity index (¹χ), which is calculated based on the connectivity of non-hydrogen atoms in the molecule. Valence connectivity indices (e.g., ¹χᵛ) are also used, which account for the valence of each atom, making them suitable for heteroatomic compounds like this compound. nih.gov
A study on the heat capacities of 1-chloroalkanes and 1-bromoalkanes developed a successful model based on a set of six molecular connectivity indices. researchgate.net For this compound, these indices would be calculated and used as variables in a regression equation to predict the target property.
| Index | Description | Relevance to this compound |
|---|---|---|
| First-order connectivity index (¹χ) | Based on the connectivity of adjacent non-hydrogen atoms. | Encodes information about the size and branching of the heptane backbone. |
| First-order valence connectivity index (¹χᵛ) | Similar to ¹χ but uses atom valence, accounting for the Br and Cl atoms. nih.gov | Crucial for modeling properties of heteroatomic molecules. |
| Kappa shape indices (κ) | Relate the molecular graph to path graphs, describing aspects of molecular shape. | Used in models for properties sensitive to molecular shape, like reaction rates. tandfonline.com |
| Electrotopological State (E-State) indices | Combines electronic and topological information for each atom. tandfonline.com | Provides atom-level information useful for predicting site-specific reactivity. |
Applications of 1 Bromo 4 Chloroheptane in Complex Organic Synthesis
Building Block for Pharmaceutical Intermediates and Lead Compounds
Dihaloalkanes are crucial components in the synthesis of a wide array of pharmaceutical compounds. lookchem.comchlorobenzene.ltd Their ability to undergo nucleophilic substitution reactions makes them ideal for constructing the carbon skeletons of complex drug molecules.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core structure of a vast number of drugs. openmedicinalchemistryjournal.comhyphadiscovery.com Haloalkanes can be employed in the alkylation of nitrogen-containing rings to produce a variety of heterocyclic compounds. sioc-journal.cn While direct examples of the use of 1-bromo-4-chloroheptane in the synthesis of nitrogen-containing heterocycles are not readily found, its structure suggests a high potential for such applications. The more reactive C-Br bond would likely react preferentially with a nitrogen nucleophile, leaving the C-Cl bond intact for subsequent transformations. This differential reactivity is a key advantage in multi-step syntheses.
Precursor for Advanced Drug Candidates (e.g., in aripiprazole-related synthesis using 1-Bromo-4-chlorobutane)
A notable example of a dihaloalkane's role in pharmaceutical synthesis is the use of 1-bromo-4-chlorobutane (B103958) in the production of the atypical antipsychotic drug aripiprazole (B633). google.comresearchgate.netwipo.int In this synthesis, 1-bromo-4-chlorobutane acts as a linker, connecting two key fragments of the final molecule. google.com The synthesis of aripiprazole and its intermediates often involves the reaction of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1-bromo-4-chlorobutane. google.com This reaction forms an intermediate which is then reacted with 1-(2,3-dichlorophenyl)piperazine (B491241) to yield aripiprazole. researchgate.net
Given the structural similarity, it is plausible that this compound could be used in a similar fashion to synthesize novel drug candidates. The longer heptane (B126788) chain could be used to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound, such as its lipophilicity and binding affinity to its target.
Table 1: Comparison of this compound and 1-Bromo-4-chlorobutane
| Property | This compound | 1-Bromo-4-chlorobutane |
|---|---|---|
| CAS Number | 112337-60-7 chemsrc.com | 6940-78-9 chemicalbull.comchemicalbook.com |
| Molecular Formula | C7H14BrCl nih.govchemspider.com | C4H8BrCl chemicalbull.comchemicalbook.com |
| Molecular Weight | 213.54 g/mol nih.gov | 171.46 g/mol chemicalbook.com |
| Key Application (Analog) | - | Precursor in Aripiprazole Synthesis google.comresearchgate.net |
Intermediacy in Agrochemical and Specialty Chemical Production
Haloalkanes are also important intermediates in the production of agrochemicals and other specialty chemicals. lookchem.com They can be used to introduce specific alkyl chains into molecules, thereby fine-tuning their biological activity or material properties. The physicochemical properties of pesticides, which determine their environmental fate and efficacy, can be modified through the introduction of specific functional groups via haloalkane intermediates. ucl.ac.uk While there is no specific data on the use of this compound in agrochemical synthesis, its bifunctional nature would allow for the creation of complex molecules with potential herbicidal, insecticidal, or fungicidal properties.
Role in Natural Product Synthesis and Analog Development
The synthesis of natural products and their analogs often requires the use of versatile building blocks to construct complex molecular architectures. Dihaloalkanes can serve this purpose by allowing for the sequential introduction of different functional groups. Although no instances of this compound being used in this context are documented, its potential is evident. The heptane backbone could be incorporated into a larger natural product scaffold, with the halogen atoms providing handles for further chemical modification to create a library of analogs for structure-activity relationship studies.
Design and Synthesis of Functional Polymers and Materials
Dihaloalkanes can be used as cross-linking agents or as monomers in the synthesis of functional polymers. The two halogen atoms can react with other monomers to form a polymer chain. For instance, 1-bromo-7-chloroheptane, a structural isomer, is used in the synthesis of amino silane-based compounds and in the formation of polymers with modified properties. lookchem.com It is conceivable that this compound could be used in a similar manner to create novel polymers with tailored thermal or mechanical properties. The specific positioning of the chloro group on the 4-position could lead to polymers with unique branching and cross-linking characteristics.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Bromo-7-chloroheptane |
| 1-Bromo-4-chlorobutane |
| Aripiprazole |
| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone |
| 1-(2,3-dichlorophenyl)piperazine |
| 1,4-Dichlorobutane |
| 1,4-dibromo-butane |
| 1-bromo-3-chloropropane |
| (benzyloxy)acetic acid |
| diisopropylamine |
| n-butyllithium |
| tetrabutylammomium bromide |
| 4-Heptanol |
| 1-Chloroheptane (B146330) |
| Heptane-4-sulfonyl chloride |
| Heptane |
| 7-chloroheptanoic acid |
| lithium aluminium tetrahydride |
| hydrogen bromide |
| 1-Bromo-6-chlorohexane |
| 1-bromo-4-chloro-2-nitrobenzene |
| 7-Chloro-1-heptanol |
Role in Materials Science and Nanotechnology
Ligand Design for Metal Nanoparticle Synthesis
In the colloidal synthesis of metal and semiconductor nanocrystals, haloalkanes are crucial as ligands or co-ligands that modulate the reaction environment. uni-rostock.deresearchgate.net They can function as surface-capping agents or decompose to release halide ions, which then selectively bind to and passivate specific crystal facets. uni-rostock.deacs.org This interaction is fundamental in controlling the size, shape, and ultimate properties of the resulting nanoparticles. acs.org
The use of haloalkanes as co-ligands is a well-established strategy for directing the anisotropic growth of nanocrystals, leading to the formation of two-dimensional (2D) structures like nanosheets. nih.govresearchgate.net Research on the synthesis of lead sulfide (B99878) (PbS) nanosheets has demonstrated that the presence of chloroalkanes is often essential for achieving a 2D morphology. researchgate.netswan.ac.ukresearchgate.net
For instance, studies have systematically investigated the effect of various haloalkanes, including 1-chloroheptane (B146330) and 1-bromoheptane (B155011), on the shape of PbS nanocrystals. researchgate.netswan.ac.uk In a typical synthesis, lead acetate (B1210297) trihydrate and oleic acid are used as precursors and primary ligands, while the haloalkane is introduced as a shape-directing co-ligand. swan.ac.uk It has been observed that while 1-chloroheptane can successfully yield 2D nanosheets, the use of 1-bromoheptane under similar conditions may result in spherical nanoparticles instead. researchgate.net This highlights the subtle yet critical influence of the specific halogen atom on the nanocrystal growth mechanism. researchgate.net The reactivity of haloalkanes, which increases down the group (I > Br > Cl), affects the release of halide ions, which in turn modifies the nucleation and growth processes. uni-rostock.deresearchgate.net
The concentration of the haloalkane co-ligand is another critical parameter. Lower concentrations of chloroalkanes tend to favor the formation of sheet-like structures, whereas higher concentrations can lead to the formation of one-dimensional stripes or even spherical nanoparticles. researchgate.net A compound like 1-Bromo-4-chloroheptane, featuring both types of halogens, could theoretically offer a unique level of control, with the potential for differential reactivity and facet passivation due to the presence of both chloro and bromo functional groups.
Table 1: Effect of Haloalkane Co-ligands on PbS Nanocrystal Morphology
| Co-ligand | Resulting Morphology | Key Influencing Factors | Source |
|---|---|---|---|
| 1-Chloroheptane | Nanosheets | Concentration, Temperature | researchgate.netswan.ac.uk |
| 1-Chlorotetradecane | Nanosheets | Concentration, Temperature | swan.ac.ukresearchgate.net |
| 1-Bromoheptane | Spherical Nanoparticles | Higher reactivity of C-Br bond | researchgate.net |
| Fluoroalkanes | Nanosheets | Ligand chain length | swan.ac.uk |
The surface chemistry of nanoparticles is paramount in determining their stability and functional properties, such as their performance in optoelectronic devices. nih.govmdpi.com Surface defects or "dangling bonds" can act as trap states for charge carriers, diminishing performance. Ligands play a crucial role in passivating these surface defects. numberanalytics.com
Halide ions, released from haloalkanes like this compound during synthesis, are highly effective passivating agents. uni-rostock.denih.gov These ions can bind to unsaturated metal atoms on the nanocrystal surface, neutralizing surface charge and reducing surface energy, which helps prevent uncontrolled growth and aggregation. acs.orgnih.gov The choice of halogen is significant; for metal chalcogenide nanocrystals, all halogens (F, Cl, Br, I) are more electronegative than the chalcogen and can form strong bonds with surface metal atoms, thereby altering surface energies. acs.org This passivation can improve the electrical and optical properties of the nanocrystals. researchgate.net
The binding strength and interaction of the ligand with the nanoparticle surface can also influence the material's mechanical properties. chemrxiv.org Strongly interacting ligands can induce atomic distortions at the surface, increasing the global mechanical strength of the nanomaterial. chemrxiv.org Given that this compound contains both a chloro and a bromo group, it could provide a mixed-ligand environment on the nanoparticle surface, potentially offering a tailored passivation effect that leverages the distinct electronic properties and ionic radii of chloride and bromide ions.
Precursor for Smart Materials and Responsive Systems
Smart materials, or responsive systems, are materials that change their properties in response to external stimuli such as temperature, light, or chemical exposure. acs.orgrsc.org Bromoalkanes are utilized as reactants in the synthesis of such materials, often by functionalizing a polymer backbone to introduce responsive side chains. acs.org
For example, research has shown that temperature-responsive polymers can be created by reacting polymers containing pyridine (B92270) groups with various bromoalkanes. acs.org The quaternization of the pyridine groups with bromoalkanes (containing C12, C14, and C16 alkyl chains) results in polymers that exhibit a lower critical solution temperature (LCST), meaning they undergo a phase transition from soluble to insoluble in water as the temperature is raised. acs.org
In another application, bromoalkanes have been central to the development of vapochromic systems, which change color upon exposure to specific chemical vapors. researchgate.netnih.gov A system using an electron-rich pillar researchgate.netarene macrocycle can distinguish between 1-bromoalkane and 2-bromoalkane isomers. nih.gov Exposure to 1-bromoalkane vapor causes a color fade due to the destruction of charge-transfer complexes, while 2-bromoalkane vapor enhances the color. nih.gov This demonstrates the potential for haloalkanes to be key components in chemical sensors. Photo-responsive liquid crystalline materials have also been synthesized using bromoalkanes to introduce alkyl chains onto azopyridine derivatives, creating systems that change phase upon light irradiation. mdpi.com
The dual halogen functionality of this compound could be exploited to create more complex responsive systems. The differential reactivity of the C-Br and C-Cl bonds could allow for sequential or selective functionalization, enabling the synthesis of advanced polymers and materials with multi-responsive capabilities.
Environmental and Biological Research Contexts Mechanistic Focus
Biotransformation Pathways of Dihaloalkanes (e.g., Enzyme Mechanism Studies)
The biotransformation of dihaloalkanes is a critical area of research, driven by the environmental persistence of these compounds. ncert.nic.inrroij.com Microorganisms have evolved specific enzymatic pathways to cleave the carbon-halogen bond, which is often the rate-limiting step in their degradation. oup.com The primary mechanisms are hydrolytic, oxidative, and reductive dehalogenation. oup.com
Aerobic degradation of haloalkanes commonly begins with a hydrolytic or oxidative reaction. oup.comasm.org
Hydrolytic Dehalogenation: This pathway is catalyzed by haloalkane dehalogenases, enzymes that replace a halogen with a hydroxyl group from a water molecule without the need for cofactors or metal ions. nih.govnih.gov The reaction typically proceeds via a two-step SN2 nucleophilic substitution mechanism. nih.gov
Covalent Intermediate Formation: A nucleophilic amino acid residue in the enzyme's active site, commonly an aspartate (Asp), attacks the carbon atom bonded to the halogen. This displaces the halide ion and forms a covalent alkyl-enzyme ester intermediate. nih.gov
Hydrolysis: A water molecule, activated by other residues in the active site (often a histidine), hydrolyzes the ester intermediate, releasing the corresponding alcohol and regenerating the free enzyme. nih.gov
Enzymes like 1-chlorohexane (B165106) halidohydrolase from Arthrobacter sp. HA1 have demonstrated a broad substrate range, hydrolyzing 1-chloroalkanes, 1-bromoalkanes, and 1-iodoalkanes. uni-konstanz.de The affinity of such enzymes can vary with the length of the alkyl chain and the type of halogen. uni-konstanz.de For instance, studies on the dehalogenase DhaA show a preference for larger substrates compared to other dehalogenases whose active sites are optimized for smaller molecules. oup.com
Oxidative Dehalogenation: This mechanism involves monooxygenase enzymes, such as cytochrome P-450. epa.gov These enzymes use molecular oxygen to hydroxylate the haloalkane, forming an unstable halo-alcohol that spontaneously decomposes to release an aldehyde and a hydrogen halide. asm.org Unspecific peroxygenases (UPOs) represent another class of enzymes capable of C-H bond oxygenation on haloalkanes, converting them into haloketones. researchgate.net
| Enzyme Class | Example Enzyme | Organism Source | Catalytic Mechanism | Typical Substrates |
|---|---|---|---|---|
| Haloalkane Dehalogenase | DhaA | Rhodococcus erythropolis | Hydrolytic (SN2 Nucleophilic Substitution) | Halogenated alkanes, alkenes, alcohols oup.comnih.gov |
| Haloalkane Dehalogenase | LinB | Sphingobium japonicum | Hydrolytic (SN2 Nucleophilic Substitution) | Broad spectrum including β-hexachlorocyclohexane researchgate.net |
| Haloalkane Dehalogenase | 1-Chlorohexane halidohydrolase | Arthrobacter sp. | Hydrolytic | C3-C10 1-chloroalkanes, C1-C9 1-bromoalkanes uni-konstanz.de |
| Monooxygenase | Cytochrome P-450 | Various (e.g., Wistar rats) | Oxidative (Hydroxylation) | Halomethanes, other haloalkanes epa.gov |
| Unspecific Peroxygenase | MroUPO | Marasmius rotula | Oxidative (C-H Oxygenation) | Haloalkanes, cyclic olefins researchgate.net |
Biodegradation Studies and Environmental Fate Modeling (Mechanistic Aspects)
The environmental fate of dihaloalkanes like 1-bromo-4-chloroheptane is governed by their susceptibility to biodegradation. While many halogenated compounds are recalcitrant, numerous bacterial species are capable of using them as a sole source of carbon and energy. nih.govuni-konstanz.de The presence of two different halogens (bromine and chlorine) on the same molecule presents a complex scenario for microbial degradation. The carbon-bromine bond is generally weaker and more susceptible to cleavage than the carbon-chlorine bond, suggesting that debromination might be the initial step in the biodegradation of a mixed haloalkane.
Studies with bacteria such as Acinetobacter sp. strain GJ70 and Arthrobacter sp. strain HA1 have elucidated the degradation of various haloalkanes. asm.orguni-konstanz.de These organisms typically induce specific dehalogenase enzymes in the presence of a suitable substrate. asm.orguni-konstanz.de For instance, Arthrobacter sp. HA1 utilizes a range of C2 to C8 1-haloalkanes for growth. uni-konstanz.de Research has also shown that sewage samples can dehalogenate compounds like 1-chloroheptane (B146330), indicating that the necessary microbial machinery is present in common waste treatment environments. asm.org
Environmental fate modeling considers factors such as:
Enzyme Specificity: The degradation rate depends on the presence of microorganisms with enzymes capable of acting on the specific structure. The position of the halogen (terminal vs. internal) and the chain length are critical determinants of enzyme activity. oup.com
Hydrolysis: Haloalkane dehalogenases catalyze hydrolytic substitution, which is a common initial step in aerobic degradation pathways. oup.com
Bioavailability: The low water solubility of many haloalkanes can limit their availability to microbial enzymes. ncert.nic.inresearchgate.net However, some bacteria may have transport systems for these lipophilic substances. nih.gov
| Microbial Genus | Example Species / Strain | Degraded Compounds (Examples) | Key Degradation Pathway |
|---|---|---|---|
| Acinetobacter | sp. strain GJ70 | n-Haloalkanes, α,ω-dihaloalkanes, 1,2-dibromoethane (B42909) asm.org | Hydrolytic Dehalogenation asm.org |
| Arthrobacter | sp. strain HA1 | C2-C8 1-haloalkanes, 1-chlorohexane uni-konstanz.deuni-konstanz.de | Hydrolytic Dehalogenation uni-konstanz.deuni-konstanz.de |
| Xanthobacter | autotrophicus | 1,2-dichloroethane nih.gov | Hydrolytic Dehalogenation nih.gov |
| Sphingobium | japonicum | γ-HCH, β-HCH, 1-bromobutane (B133212) researchgate.net | Hydrolytic Dehalogenation researchgate.net |
| Rhodococcus | erythropolis | Various alkyl halides nih.gov | Hydrolytic Dehalogenation nih.gov |
Interaction with Biological Macromolecules (e.g., Enzyme Active Sites)
The interaction between a haloalkane and an enzyme's active site is the mechanistic foundation of its biotransformation. For haloalkane dehalogenases, the active site is a specialized cavity designed to bind the substrate and facilitate the SN2 displacement reaction. nih.gov
Active Site Architecture: The active site of a haloalkane dehalogenase from Xanthobacter autotrophicus provides a well-studied model. It is a hydrophobic cavity that desolvates the substrate, bringing the electrophilic carbon and the enzyme's nucleophile (Asp-124) into a reactive orientation. nih.gov Key interactions include:
Nucleophilic Attack: The carboxylate group of an aspartate residue (Asp-124) acts as the nucleophile. nih.gov
Transition State Stabilization: The enzyme stabilizes the transition state of the SN2 reaction. nih.gov
Halide Ion Stabilization: After displacement, the leaving halide ion is stabilized by hydrogen bonds from the indole (B1671886) NH groups of two tryptophan residues (Trp-125 and Trp-175). This stabilization in a low dielectric environment is a major source of the enzyme's catalytic power. nih.gov
Molecular Docking and Halogen Bonding: Molecular modeling provides further insight into these interactions. Docking simulations of 1-bromoheptane (B155011) and 1-chloroheptane into the substrate channel of an unspecific peroxygenase (MroUPO) revealed a favored orientation for the reaction to occur at a specific site on the alkane chain. researchgate.net
Beyond the primary catalytic residues, a specific type of non-covalent interaction known as a "halogen bond" can play a role. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (chlorine, bromine, or iodine) and a nucleophilic site on another molecule, such as the oxygen atom of a peptide bond or carboxylate group. acs.orgnih.gov These bonds are directional and can contribute to the specific binding and orientation of a halogenated ligand within an enzyme's active site, affecting both binding affinity and molecular folding. nih.gov
| Interacting Component | Example Residue (from X. autotrophicus) | Role in Catalysis | Interaction Type |
|---|---|---|---|
| Nucleophile | Asp-124 | Attacks the carbon-halogen bond to form a covalent intermediate. nih.gov | Covalent Bond Formation |
| Halide-Binding Site | Trp-125, Trp-175 | Stabilizes the displaced halide ion (Cl⁻, Br⁻). nih.gov | Hydrogen Bonding |
| General Base | His-289 | Activates a water molecule for hydrolysis of the ester intermediate. nih.gov | Hydrogen Bonding |
| Substrate Binding Pocket | Various hydrophobic residues (e.g., Phe, Leu, Val) | Binds the alkyl chain of the substrate and orients it for attack. nih.gov | Van der Waals Forces |
| Halogen Bond Acceptor | Carbonyl Oxygen (Peptide Backbone) | Can form a stabilizing interaction with the substrate's halogen atom. nih.gov | Halogen Bond (C-X···O) |
Conclusion and Future Research Directions
Summary of Current Research Gaps and Opportunities
A significant research gap exists for 1-bromo-4-chloroheptane, with limited specific data available in public databases. epa.govepa.govchemspider.comnih.gov This lack of information presents a number of opportunities for foundational research. Key areas for investigation include:
Detailed Physicochemical Characterization: Comprehensive studies on its physical and chemical properties are needed. This includes, but is not limited to, boiling point, melting point, density, refractive index, and spectroscopic data (NMR, IR, Mass Spectrometry). While data for related compounds like 1-bromo-4-chlorobutane (B103958) are available, direct extrapolation is not sufficient. sigmaaldrich.com
Exploration of a Detailed Synthetic Profile: While general methods for haloalkane synthesis exist, a detailed investigation into the most efficient and selective synthesis of this compound is lacking. ijrpr.com This includes optimization of reaction conditions, catalyst selection, and purification methods to maximize yield and minimize byproducts.
Emerging Synthetic Methodologies for Selective Halogenation
The synthesis of specifically halogenated alkanes like this compound can benefit from advancements in selective halogenation techniques. Traditional methods often lack precision, leading to a mixture of products. acs.org Emerging methodologies that could be applied and further developed include:
Catalyst-Controlled Halogenation: The use of transition metal catalysts (e.g., based on palladium, copper, or nickel) and Lewis acids can significantly improve the regioselectivity and stereoselectivity of halogenation reactions. numberanalytics.com Designing catalysts specifically tailored for the C-H bonds in a heptane (B126788) chain would be a significant step forward.
Enzymatic Halogenation: Biocatalysis using halogenase enzymes offers a green and highly selective alternative to traditional chemical methods. rsc.org These enzymes can install halogen atoms at specific positions on aliphatic substrates with a precision that is difficult to achieve with synthetic catalysts. rsc.org Research into discovering or engineering a halogenase that can selectively act on a C4 and C1 position of a heptane backbone would be a groundbreaking development.
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability of halogenation reactions. numberanalytics.com
Table 1: Comparison of Halogenation Methodologies
| Methodology | Advantages | Disadvantages | Relevance to this compound |
| Free Radical Halogenation | Simple, inexpensive reagents. | Low selectivity, can produce multiple products. | A baseline method, but likely to produce a complex mixture of isomers. |
| Catalyst-Controlled Halogenation | High selectivity, milder reaction conditions. numberanalytics.com | Catalyst cost and sensitivity. numberanalytics.com | High potential for regioselective synthesis. |
| Enzymatic Halogenation | Extremely high selectivity, environmentally friendly. rsc.org | Limited substrate scope, enzyme stability. rsc.org | A future-oriented approach for precise synthesis. |
| Flow Chemistry | Enhanced safety, scalability, and control. numberanalytics.com | Higher initial equipment cost. | Can improve the efficiency and safety of any optimized synthetic route. |
Prospects for Advanced Materials Development
Dihalogenated alkanes can serve as valuable building blocks or intermediates in the synthesis of more complex molecules for materials science. ijrpr.com Potential applications for this compound could include:
Polymer Synthesis: The two different halogen atoms provide orthogonal reactivity. This means one halogen (e.g., bromine) can be reacted selectively while the other (chlorine) remains intact for a subsequent reaction. This could be exploited in the synthesis of specialized polymers with unique architectures and properties.
Liquid Crystals: The introduction of halogen atoms can influence the mesomorphic properties of organic molecules. While more complex structures are typically used, the principles of molecular design for liquid crystals could be applied to derivatives of this compound.
Cross-Coupling Intermediates: As a bifunctional molecule, it could be used in sequential cross-coupling reactions (like Suzuki or Sonogashira couplings) to build complex molecular scaffolds for pharmaceuticals or organic electronics. The differential reactivity of the C-Br and C-Cl bonds would be key to this approach.
Interdisciplinary Research Avenues
The study of this compound and similar molecules can foster collaboration across different scientific disciplines:
Computational Chemistry and Synthetic Chemistry: Computational modeling can be used to predict the reactivity of the different C-H and C-X bonds in this compound, guiding the design of more efficient and selective synthetic routes. This synergy can accelerate the discovery of optimal reaction conditions.
Biochemistry and Materials Science: The use of engineered enzymes for the synthesis of halogenated building blocks like this compound can provide novel and sustainable routes to advanced materials. rsc.org This bridges the gap between the precision of biological systems and the functional demands of materials science.
Medicinal Chemistry and Organic Synthesis: Haloalkanes are important motifs in many pharmaceutical compounds. ijrpr.com While this compound itself is not a therapeutic agent, understanding its synthesis and reactivity can contribute to the broader toolbox of medicinal chemists for creating new drug candidates.
Q & A
Q. Why do synthetic yields vary widely across studies, and how can this be mitigated?
- Methodological Answer : Impurities in starting materials (e.g., 1,4-butanediol) or side reactions (e.g., elimination to form alkenes) affect yields. Optimize by pre-drying solvents, using fresh PPh to suppress elimination, and employing Schlenk techniques to exclude moisture. Report yields with detailed reaction conditions to enable reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
